molecular formula C8H6BrNO B1268455 5-Bromooxindole CAS No. 20870-78-4

5-Bromooxindole

Cat. No. B1268455
CAS RN: 20870-78-4
M. Wt: 212.04 g/mol
InChI Key: VIMNAEVMZXIKFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromooxindole and its derivatives involves several key methodologies, highlighting its versatility as a starting material. Notably, Grinev et al. (1987) explored the synthesis of 1-alkyl(aryl)-5-methoxy(4,5-dimethoxy)-6-bromoindoles through decarboxylation processes, showcasing its utility in generating compounds of biological interest (Grinev et al., 1987). Additionally, the electrosynthesis of poly(5-bromoindole) as reported by Jingkun Xu et al. (2006) provides insight into the electrochemical behaviors and thermal stability of 5-Bromooxindole-based polymers, indicating a promising avenue for creating blue-light-emitting materials (Jingkun Xu et al., 2006).

Molecular Structure Analysis

The molecular structure of 5-Bromooxindole and its compounds has been extensively studied through various spectroscopic and computational methods. The work by Ç. Çırak et al. (2012) on 5-bromo-2'-deoxyuridine, a derivative of 5-Bromooxindole, utilized experimental and theoretical vibrational spectra to analyze molecular structure and vibrational analyses, providing comprehensive insights into the compound's geometry and electronic properties (Çırak et al., 2012).

Chemical Reactions and Properties

5-Bromooxindole's reactivity and participation in chemical reactions are pivotal for its applications in synthesizing complex molecules. For instance, the N-heterocyclic carbene-catalyzed cyclization of 2-bromo-2-enal with 3-alkylenyloxindoles, as described by Yuanwei Xie et al. (2015), demonstrates the compound's utility in constructing spirocarbocyclic oxindoles with significant potential in molecular biology and pharmacy (Xie et al., 2015).

Physical Properties Analysis

The physical properties of 5-Bromooxindole, such as solubility, thermal stability, and fluorescence, are critical for its applications. Jingkun Xu et al. (2006) reported the good thermal stability and blue-light emission of poly(5-bromoindole), which are essential attributes for its use in materials science and optoelectronics (Jingkun Xu et al., 2006).

Chemical Properties Analysis

The chemical properties of 5-Bromooxindole, including its reactivity towards nucleophiles and electrophiles, enable the synthesis of a wide range of derivatives with potential antibacterial activities and applications in materials science. The synthesis and evaluation of 5-bromoindole-2-carboxamides as potent antibacterial agents against various pathogenic Gram-negative bacteria highlight the compound's importance in developing new therapeutic agents (Mane et al., 2018).

Safety And Hazards

5-Bromooxindole may be irritating to the eyes, skin, and respiratory tract . Therefore, appropriate protective measures should be taken during operation, including wearing suitable protective equipment such as gloves, goggles, and protective clothing, and ensuring adequate ventilation .

Future Directions

As an important intermediate in organic synthesis, the future directions of 5-Bromooxindole are likely to be driven by developments in the fields of pharmaceuticals, agrochemicals, and dyestuff . Its use in the synthesis of novel drugs and bioactive molecules presents potential areas of future research .

properties

IUPAC Name

5-bromo-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMNAEVMZXIKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346323
Record name 5-Bromooxindole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromooxindole

CAS RN

20870-78-4
Record name 5-Bromo-2-oxindole
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Record name 5-Bromooxindole
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Record name 5-Bromo-2-oxindole
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Synthesis routes and methods I

Procedure details

A solution of oxindole (2.0 g, 15.0 mmol) and sodium acetate (2.1 g, 25.5 mmol) in CHCl3 (20 cm3) was treated with bromine (2.4 g, 15.0 mmol) in CHCl3 (10 cm3). After 30 min. the mixture was allowed to warm to RT and stirred for 1 h. The reaction mixture was diluted with EtOAc (500 cm3) and poured into water. The aqueous layer was extracted with EtOAc (×2), the combined organic layers were washed with water, sat. sodium hydrogen carbonate solution, brine, dried (MgSO4), and evaporated to give the title compound (3.1 g, 14.6 mmol, 96%) as an off-white solid which was used without further purification: m.p. 221–223° C.; 1H NMR (DMSO-d6) δ 3.51 (s, 2H), 6.76 (d, 1H, J=8.1 Hz), 7.33(dd, 1H, J=8.1, 1.7 Hz), 7.37 (s, 1H), 10.49 (br s, 1H); 13C NMR (DMSO-d6) δ 36.10 (t), 111.21 (d), 113.16 (s), 127.54 (d), 128.3 (s), 130.40 (d), 143.34 (s), 176.24 (s); MS (EI) m/z 211, 213 (M)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
96%

Synthesis routes and methods II

Procedure details

A suspension of 1,3-dihydro-indol-2-one (1.3 g, 9.76 mmol) in acetonitrile (20 mL) at −5° C. was treated with N-bromosuccinimide, warmed to room temperature, stirred overnight and filtered to give 1.8 g (87% yield) of the desired product. MS (ESI(+)) m/e 209.9, 211.9 (M−H)−.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Synthesis routes and methods III

Procedure details

Name
Quantity
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
60
Citations
WC Sumpter, M Miller, LN Hendrick - Journal of the American …, 1945 - ACS Publications
… (0.025 mole) of 5-bromooxindole and 300 cc. of anhydrous carbon tetrachloride. Heating was … oxindole of Baeyer and Knop have been shown to be 5-bromooxindole and 3,5,7-…
Number of citations: 28 pubs.acs.org
RL Hinman, CP Bauman - The Journal of Organic Chemistry, 1964 - ACS Publications
3-Alkyl-3-bromooxindoles underwent facile replacement of the halogen by nucleophiles, including alkoxide, hydroxide, and thiophenoxide ions, and piperidine. With 3-bromooxindole-3-…
Number of citations: 147 pubs.acs.org
BK Wilk, A Rubezhov, JL Helorn… - Organic preparations …, 2005 - Taylor & Francis
… introduction of bromine in the oxindole core followed by alkylation of 5bromooxindole (2),396 which was prepared from inexpensive, technical grade 5-bromoisatin (l).' It was found that n…
Number of citations: 3 www.tandfonline.com
RL Hinman, CP Bauman - The Journal of Organic Chemistry, 1964 - ACS Publications
… The reaction of 2 moles ofNBS with a 3-alkylindole in aqueous media leads to a 5-bromooxindole.6 The oxindole, a modified acetanilide, is apparently brominated to the acylamino …
Number of citations: 174 pubs.acs.org
RS Kumar, SM Rajesh, S Perumal, D Banerjee… - European journal of …, 2010 - Elsevier
One-pot three-component domino reactions of cyclic mono ketones, isatin and sarcosine/phenylglycine furnishing highly functionalised dispiropyrrolidines in moderate yields are …
Number of citations: 161 www.sciencedirect.com
NH Cromwell, H Hoeksema - Journal of the American Chemical …, 1945 - ACS Publications
… (0.025 mole) of 5-bromooxindole and 300 cc. of anhydrous carbon tetrachloride. Heating was … oxindole of Baeyer and Knop have been shown to be 5-bromooxindole and 3,5,7-…
Number of citations: 23 pubs.acs.org
GD Zhu, VB Gandhi, J Gong, Y Luo, X Liu, Y Shi… - Bioorganic & medicinal …, 2006 - Elsevier
… Aryl bromides 5o–5r were obtained through alkylation of 5-bromooxindole 5e with the appropriate alkyl halides in the presence of base. Condensation of 5e with acetone and 5g with …
Number of citations: 65 www.sciencedirect.com
T Tokunaga, WE Hume, T Umezome… - Journal of medicinal …, 2001 - ACS Publications
… In a similar way, regioisomeric 7-bromooxindole 10, 5-bromooxindole 15, and unsubstituted oxindole 16 were synthesized from o-bromoaniline 7, commercially available 5-bromoisatin …
Number of citations: 301 pubs.acs.org
W Fröhner, B Monse, TM Braxmeier, L Casiraghi… - Organic …, 2005 - ACS Publications
Two complementary and efficient strategies have been developed for the regiospecific synthesis of unsymmetrical indolopyrrolocarbazoles (IPCs) mono-N-substituted with a pentacycle. …
Number of citations: 40 pubs.acs.org
E Brush - the undergraduate, 2014 - Citeseer
The goals of green chemistry are to reduce or eliminate the use of hazard-ous reagents, prevent the synthesis of toxic products and byproducts, and improve the overall efficiency of …
Number of citations: 5 citeseerx.ist.psu.edu

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